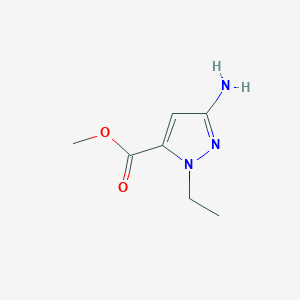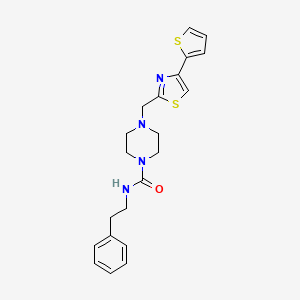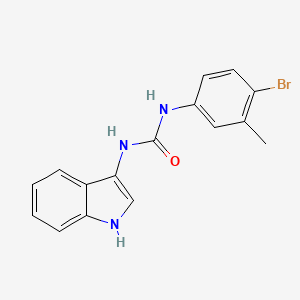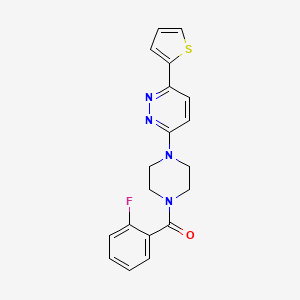![molecular formula C22H19F3N2O3S B2737822 4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 690643-69-7](/img/structure/B2737822.png)
4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the introduction of the sulfonylamino group onto a benzene ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions or direct functionalization of the benzene ring. Additionally, the trifluoromethyl group can be incorporated using suitable reagents, such as N-bromosuccinimide (NBS) or other trifluoromethylating agents .
Molecular Structure Analysis
- A benzamide moiety, which includes an amide functional group (CONH) .
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic position in alkyl benzenes can undergo free radical bromination. This involves replacing a hydrogen atom with a bromine atom, leading to the formation of a benzylic radical .
- Trifluoromethylation : The introduction of the trifluoromethyl group (CF3) can occur via various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
- Toxicity : Not intended for human or veterinary use; research purposes only .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Novel Benzenesulfonamide Derivatives : A study focused on the synthesis of novel benzenesulfonamide derivatives, exploring their chemical reactivity towards various nucleophiles, leading to the creation of compounds with in vitro antitumor activity against specific cell lines. The study also delved into theoretical and experimental analyses to understand the molecular structure and vibrational frequencies of these compounds (Fahim & Shalaby, 2019).
Fluorescent Molecular Probes
- Fluorescent Solvatochromic Dyes : Research on 2,5-diphenyloxazoles, which share structural similarities with the mentioned compound, developed new fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, useful in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Aromatic Polymers
- Aromatic Polyamides and Polyureas : A series of new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long side chains were synthesized, displaying solubility in non-polar solvents and thermal stability. This research contributes to the development of materials with potential applications in various industrial fields (Lin et al., 1990).
Membrane Science
- Poly(arylene ether sulfone)s : The study introduced a new difluorodiphenyl sulfone monomer for synthesizing poly(arylene ether sulfone)s with pendent groups, aiming to improve water uptake, hydroxide conductivities, and thermal and alkaline stabilities. These membranes have potential in energy conversion and storage applications (Wang et al., 2015).
Antimicrobial Activity
- Novel Sulfonamide Derivatives : A series of new sulfonamide derivatives was synthesized and evaluated for their antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-14-6-7-15(2)20(12-14)31(29,30)27-18-10-8-16(9-11-18)21(28)26-19-5-3-4-17(13-19)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZACPJOQADZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)
![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)
![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)
![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)


